2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro-
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Overview
Description
2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- is a heterocyclic compound that contains both benzopyran and pyridazinone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the pyridazinone ring: This step might involve the reaction of the benzopyran intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinal chemistry applications might include the investigation of its potential as a therapeutic agent, given its structural similarity to other biologically active compounds.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzopyran derivatives: Compounds with similar benzopyran structures.
Pyridazinone derivatives: Compounds with similar pyridazinone structures.
Uniqueness
The uniqueness of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- lies in its combined benzopyran and pyridazinone moieties, which might confer unique biological activities and chemical properties compared to other compounds with only one of these structures.
Properties
CAS No. |
133414-47-8 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4,4a,5-tetrahydrochromeno[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C11H10N2O2/c14-10-5-7-6-15-9-4-2-1-3-8(9)11(7)13-12-10/h1-4,7H,5-6H2,(H,12,14) |
InChI Key |
ZYZLFSLGPRNABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC3=CC=CC=C3C2=NNC1=O |
Origin of Product |
United States |
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